REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:23])[CH2:3][C:4]([NH:6][C:7]1[CH:8]=[CH:9][C:10]([O:21][CH3:22])=[C:11]([NH:13]C(=O)OC(C)(C)C)[CH:12]=1)=[O:5].FC(F)(F)C(O)=O>ClCCl>[NH2:13][C:11]1[CH:12]=[C:7]([NH:6][C:4](=[O:5])[CH2:3][N:2]([CH3:23])[CH3:1])[CH:8]=[CH:9][C:10]=1[O:21][CH3:22]
|
Name
|
1,1-dimethylethyl [5-[(N,N-dimethylglycyl)amino]-2-(methyloxy)phenyl]carbamate
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Quantity
|
0.44 g
|
Type
|
reactant
|
Smiles
|
CN(CC(=O)NC=1C=CC(=C(C1)NC(OC(C)(C)C)=O)OC)C
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Name
|
|
Quantity
|
1.55 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The crude reaction
|
Type
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WASH
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Details
|
washed with saturated NaHCO3 (100 mL)
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Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1OC)NC(CN(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.29 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |